

Application Note: Quantification of Loperamide in Human Plasma by HPLC-UV

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Introduction

Loperamide is a synthetic, peripherally acting opioid receptor agonist used for the control of diarrhea. The quantification of **loperamide** in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of **loperamide** in human plasma. The method is sensitive, specific, and accurate, making it suitable for research and clinical applications.

Principle

This method involves the extraction of **loperamide** from human plasma using a protein precipitation followed by liquid-liquid extraction. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed at a wavelength of 226 nm.

Experimental Protocols

- 1. Materials and Reagents
- **Loperamide** hydrochloride (Reference Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



- Trichloroacetic acid (AR grade)
- Sodium hydroxide (AR grade)
- Ethyl acetate (HPLC grade)
- Human plasma (drug-free)
- Water (HPLC grade)
- 2. Instrumentation and Chromatographic Conditions

A summary of the HPLC system and chromatographic conditions is provided in the table below.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μm)
Mobile Phase	Acetonitrile : 0.1 M Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
UV Detector Wavelength	226 nm[1]
Run Time	10 minutes

3. Preparation of Solutions

- Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of **loperamide** hydrochloride reference standard and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 to 10 μ g/mL.



- Plasma Calibration Standards: Spike 900 μ L of drug-free human plasma with 100 μ L of the appropriate working standard solution to yield final concentrations of 10, 50, 100, 250, 500, and 1000 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high; e.g., 30, 300, and 800 ng/mL) in the same manner as the calibration standards, using a separate stock solution.
- 4. Sample Preparation Protocol

The sample preparation involves protein precipitation followed by liquid-liquid extraction.

- To 500 μL of plasma sample (calibration standard, QC, or unknown), add 500 μL of 10% trichloroacetic acid.
- Vortex the mixture for 1 minute to precipitate the plasma proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the clear supernatant to a clean tube.
- Add 100 μL of 1 M sodium hydroxide to neutralize the excess acid.
- Add 3 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
- Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 20 μL of the reconstituted sample into the HPLC system.

Method Validation



The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3][4][5]

1. Linearity

The linearity of the method was evaluated by analyzing the plasma calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area of **loperamide** against its concentration.

Parameter	Result
Concentration Range	10 - 1000 ng/mL
Regression Equation	y = mx + c
Correlation Coefficient (r²)	> 0.999

2. Accuracy and Precision

The intra-day and inter-day accuracy and precision were determined by analyzing the QC samples (low, medium, and high) on the same day (n=6) and on three different days (n=6), respectively.

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
Low	30	< 5%	95 - 105%	< 5%	95 - 105%
Medium	300	< 5%	95 - 105%	< 5%	95 - 105%
High	800	< 5%	95 - 105%	< 5%	95 - 105%

3. Recovery

The extraction recovery of **loperamide** from plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.



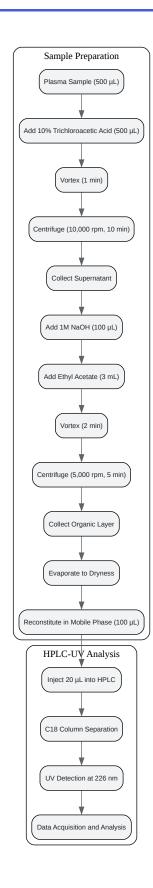
QC Level	Concentration (ng/mL)	Mean Recovery (%)	
Low	30	> 85%	
Medium	300	> 85%	
High	800	> 85%	

4. Specificity

The specificity of the method was assessed by analyzing blank plasma samples from six different sources to check for any interference from endogenous plasma components at the retention time of **loperamide**. No significant interfering peaks were observed.

Visualizations





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